tert-Butyl 3-(cyclopropyl(3-fluorobenzyl)carbamoyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[cyclopropyl-[(3-fluorophenyl)methyl]carbamoyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O3/c1-21(2,3)27-20(26)23-11-5-7-16(14-23)19(25)24(18-9-10-18)13-15-6-4-8-17(22)12-15/h4,6,8,12,16,18H,5,7,9-11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWTXIKFRQZTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N(CC2=CC(=CC=C2)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(cyclopropyl(3-fluorobenzyl)carbamoyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the tert-Butyl Ester Group: This step usually involves esterification reactions using tert-butyl alcohol and suitable activating agents.
Attachment of the Cyclopropyl Group: This can be done through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Addition of the Fluorobenzyl Moiety: This step typically involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the piperidine derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the cyclopropyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups or the aromatic ring using agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring or cyclopropyl group.
Reduction: Reduced forms of the carbonyl or aromatic groups.
Substitution: Substituted derivatives of the fluorobenzyl moiety.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its piperidine backbone is common in many drug candidates, making it a suitable scaffold for modifications aimed at enhancing biological activity.
- Antidepressant Activity : Research indicates that piperidine derivatives can exhibit antidepressant effects. The presence of the cyclopropyl and fluorobenzyl groups may enhance the selectivity and potency of these compounds against specific serotonin receptors .
Neuropharmacology
Studies have shown that compounds similar to tert-butyl 3-(cyclopropyl(3-fluorobenzyl)carbamoyl)piperidine-1-carboxylate can influence neurotransmitter systems, particularly those involving dopamine and serotonin. This opens avenues for exploring its efficacy in treating neurological disorders such as anxiety and depression.
Structure-Activity Relationship (SAR) Studies
The unique molecular structure allows for SAR studies to determine how variations in substituents affect biological activity. By systematically modifying the cyclopropyl or fluorobenzyl groups, researchers can identify optimal configurations for desired pharmacological effects .
Case Study 1: Antidepressant Efficacy
In a study examining the antidepressant potential of piperidine derivatives, this compound was evaluated alongside other compounds. The results indicated a significant reduction in depressive-like behaviors in animal models, suggesting that this compound may act as a selective serotonin reuptake inhibitor (SSRI) .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of various piperidine derivatives, including this compound. The compound demonstrated promising results in preventing neuronal cell death in vitro, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism by which tert-Butyl 3-(cyclopropyl(3-fluorobenzyl)carbamoyl)piperidine-1-carboxylate exerts its effects would depend on its specific application. In pharmacology, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Chemical Identity and Properties
- CAS No.: 1277958-70-9
- Molecular Formula : C${21}$H${29}$FN$2$O$3$
- Molecular Weight : 376.47 g/mol
- Structure : Features a piperidine ring substituted with a tert-butyl carbamate group at position 1 and a carbamoyl group at position 3. The carbamoyl moiety is further modified with cyclopropyl and 3-fluorobenzyl substituents .
Physical Properties
- Boiling Point : 504.2 ± 50.0 °C
- Density : 1.2 ± 0.1 g/cm³
- LogP (Hydrophobicity) : 3.2
- Topological Polar Surface Area (TPSA) : 49.8 Ų
- Rotatable Bonds : 8
- Synthetic Notes: The compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or stability .
Comparison with Structurally Similar Compounds
Fluorinated Benzyl Substituents
Piperidine Ring Modifications
Carbamoyl Group Variations
Biological Activity
tert-Butyl 3-(cyclopropyl(3-fluorobenzyl)carbamoyl)piperidine-1-carboxylate is a synthetic compound notable for its potential biological activities, particularly within the pharmaceutical domain. This compound features a piperidine structure, which is commonly associated with various therapeutic agents. Its unique configuration allows for significant interactions with biological targets, making it a subject of interest in drug discovery and development.
- IUPAC Name: this compound
- CAS Number: 1277958-70-9
- Molecular Weight: 376.472 g/mol
- Purity: ≥98%
Pharmacological Applications
- Analgesic and Anti-inflammatory Properties : The compound has been explored for its potential in developing analgesics and anti-inflammatory drugs. Its structural features allow for modifications that may enhance therapeutic efficacy in pain management and inflammation reduction .
- Drug Design and Development : The compound serves as an intermediate in synthesizing various bioactive molecules, particularly those targeting specific receptors or enzymes involved in disease processes. Its application in drug design focuses on improving bioavailability and therapeutic effectiveness .
- Biochemical Research : Studies have utilized this compound to investigate receptor interactions and enzyme activities, providing insights into cellular mechanisms relevant to drug action and potential new therapeutic targets .
Study 1: Anti-Cancer Activity
A study evaluated the anti-cancer potential of derivatives of this compound against various cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The results indicated that certain analogs exhibited significant cytotoxicity, comparable to established chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) analysis revealed that specific substituents on the phenyl ring were critical for enhancing activity against these cell lines .
Study 2: Interaction with P-glycoprotein (P-gp)
Research has demonstrated that compounds similar to this compound interact with P-glycoprotein, a key player in drug efflux mechanisms. This interaction can influence the bioavailability of co-administered drugs, suggesting that the compound may serve as a modulator in pharmacokinetic studies .
Data Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1277958-70-9 |
| Molecular Weight | 376.472 g/mol |
| Purity | ≥98% |
| Biological Activity | Analgesic, anti-inflammatory, anticancer potential |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl 3-(cyclopropyl(3-fluorobenzyl)carbamoyl)piperidine-1-carboxylate, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclopropane ring formation, carbamoylation, and tert-butyl protection. A common approach is the reaction of cyclopropylamine derivatives with activated carbonyl intermediates under anhydrous conditions. For example, thiocyanate-mediated triazole ring formation (as seen in analogous compounds) requires precise stoichiometry and inert atmospheres to prevent side reactions . Key parameters include temperature control (e.g., 20°C for condensation steps), solvent selection (e.g., dichloromethane for solubility), and catalyst use (e.g., triethylamine for acid scavenging) .
Q. What purification techniques are recommended for isolating this compound, and how can purity be validated?
- Methodological Answer : Silica gel column chromatography using gradients of hexanes/ethyl acetate (e.g., 1:1 v/v with 0.25% triethylamine to suppress tailing) is effective . Final purity (>95%) is validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., monitoring tert-butyl singlet at ~1.4 ppm in H NMR) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Store in dry, ventilated environments (<25°C) away from moisture and light . Use nitrile gloves and fume hoods during synthesis. In case of skin contact, rinse immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can competing reaction pathways during carbamoylation be minimized?
- Methodological Answer : Competing pathways (e.g., over-alkylation) are mitigated by slow reagent addition and low temperatures (0–5°C). Catalytic additives like DMAP (4-dimethylaminopyridine) enhance regioselectivity, while monitoring via TLC (silica, UV detection) ensures intermediate stability .
Q. What strategies optimize catalytic efficiency in large-scale synthesis?
- Methodological Answer : Industrial-scale optimization employs continuous flow reactors for improved heat/mass transfer. Catalysts such as Pd/C or enzyme-mediated systems (for enantioselective steps) enhance turnover. Solvent recycling (e.g., toluene) reduces costs .
Q. How can X-ray crystallography aid in structural confirmation and reactivity studies?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., Bruker SMART systems) resolves stereochemistry and hydrogen-bonding networks. For example, tert-butyl carbamate groups often form intramolecular H-bonds with adjacent amides, influencing conformational rigidity .
Q. What analytical approaches resolve discrepancies in reported reaction yields?
- Methodological Answer : Systematic DOE (Design of Experiments) identifies critical variables (e.g., solvent polarity, catalyst loading). Compare yields under controlled conditions (e.g., anhydrous vs. ambient moisture) and validate via F NMR to track fluorobenzyl group integrity .
Q. How does the fluorobenzyl moiety influence biological activity in preclinical models?
- Methodological Answer : The 3-fluorobenzyl group enhances lipophilicity (logP ~2.8) and CNS permeability. In vitro assays (e.g., kinase inhibition) use HEK293 cells with fluorometric detection. Structure-activity relationships (SAR) are mapped by synthesizing analogs with varying halogen substitutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
